molecular formula C10H11ClO4 B13607946 2-(5-Chloro-2,3-dimethoxyphenyl)acetic acid

2-(5-Chloro-2,3-dimethoxyphenyl)acetic acid

Cat. No.: B13607946
M. Wt: 230.64 g/mol
InChI Key: SPWFFMMBZSGHCB-UHFFFAOYSA-N
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Description

2-(5-Chloro-2,3-dimethoxyphenyl)acetic acid is an organic compound with the molecular formula C10H11ClO4 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with chlorine and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-2,3-dimethoxyphenyl)acetic acid typically involves the chlorination of 2,3-dimethoxyphenylacetic acid. One common method is the reaction of 2,3-dimethoxyphenylacetic acid with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, resulting in the formation of the desired chlorinated product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient and consistent production. The process typically includes the chlorination step followed by purification through crystallization or distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-2,3-dimethoxyphenyl)acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenylacetic acids with different functional groups.

Scientific Research Applications

2-(5-Chloro-2,3-dimethoxyphenyl)acetic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2,3-dimethoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethoxyphenylacetic acid: Lacks the chlorine substitution, making it less reactive in certain chemical reactions.

    5-Chloro-2-methoxyphenylacetic acid: Contains only one methoxy group, resulting in different chemical properties.

    2,5-Dimethoxyphenylacetic acid: Lacks the chlorine substitution, affecting its reactivity and applications.

Uniqueness

2-(5-Chloro-2,3-dimethoxyphenyl)acetic acid is unique due to the presence of both chlorine and methoxy groups on the phenyl ring. This combination of substituents imparts distinct chemical and biological properties, making it valuable for specific applications in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C10H11ClO4

Molecular Weight

230.64 g/mol

IUPAC Name

2-(5-chloro-2,3-dimethoxyphenyl)acetic acid

InChI

InChI=1S/C10H11ClO4/c1-14-8-5-7(11)3-6(4-9(12)13)10(8)15-2/h3,5H,4H2,1-2H3,(H,12,13)

InChI Key

SPWFFMMBZSGHCB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)CC(=O)O)Cl

Origin of Product

United States

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